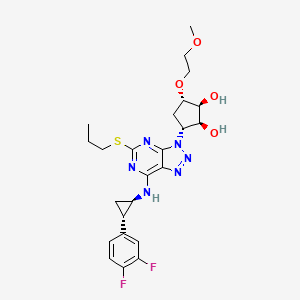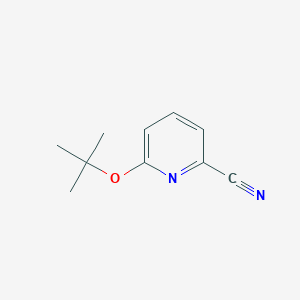
Benzyldimethylhexadecylammonium D5 (phenyl D5) chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyldimethylhexadecylammonium D5 (phenyl D5) chloride is a quaternary ammonium compound. It is characterized by the presence of a benzyl group, a hexadecyl chain, and a phenyl ring labeled with deuterium (D5). This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyldimethylhexadecylammonium D5 (phenyl D5) chloride typically involves the quaternization of dimethylhexadecylamine with benzyl chloride. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The deuterium-labeled phenyl ring is introduced through the use of deuterated benzyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The final product is purified through crystallization or distillation to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyldimethylhexadecylammonium D5 (phenyl D5) chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products
Oxidation: Oxidized derivatives of the benzyl and hexadecyl groups.
Reduction: Reduced forms of the benzyl and hexadecyl groups.
Substitution: Products where the chloride ion is replaced by other nucleophiles.
Applications De Recherche Scientifique
Benzyldimethylhexadecylammonium D5 (phenyl D5) chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell membrane studies due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of cleaning agents and detergents.
Mécanisme D'action
The mechanism of action of Benzyldimethylhexadecylammonium D5 (phenyl D5) chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This is particularly effective against microbial cells, making it a potent antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyldimethylhexadecylammonium chloride: Similar structure but without deuterium labeling.
Cetyltrimethylammonium chloride: Contains a cetyl group instead of a hexadecyl group.
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.
Uniqueness
Benzyldimethylhexadecylammonium D5 (phenyl D5) chloride is unique due to the presence of the deuterium-labeled phenyl ring. This labeling allows for specific studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy, providing detailed insights into molecular interactions and dynamics.
Propriétés
Formule moléculaire |
C25H46ClN |
|---|---|
Poids moléculaire |
401.1 g/mol |
Nom IUPAC |
hexadecyl-dimethyl-[(2,3,4,5,6-pentadeuteriophenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C25H46N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H/q+1;/p-1/i17D,18D,19D,21D,22D; |
Clé InChI |
SXPWTBGAZSPLHA-FNVXRPCMSA-M |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[N+](C)(C)CCCCCCCCCCCCCCCC)[2H])[2H].[Cl-] |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13853388.png)




![N,N',N''-([1,1'-Biphenyl]-2,2',5-triyl)triacetamide](/img/structure/B13853432.png)

![2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B13853443.png)

![1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]ethanone](/img/structure/B13853450.png)

![[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol](/img/structure/B13853461.png)


